molecular formula C18H25NO5 B15252915 Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B15252915
M. Wt: 335.4 g/mol
InChI Key: CCLZLIYNWSFDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate is a complex organic compound with a molecular formula of C18H27NO5. This compound is of interest due to its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a 2,4-dimethoxyphenyl group, and a carboxylate ester. It is used in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to a cyclization reaction to form the piperidine ring. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperidine ring and a phenyl ester. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 4-(2,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-9-8-13(15(20)11-19)14-7-6-12(22-4)10-16(14)23-5/h6-7,10,13H,8-9,11H2,1-5H3

InChI Key

CCLZLIYNWSFDPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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